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SR 16832

PPARγ antagonism Allosteric inhibition Nuclear receptor pharmacology

Researchers requiring complete PPARγ pathway blockade face a common obstacle: standard orthosteric antagonists like GW 9662 and T 0070907 permit residual allosteric activation, causing experimental ambiguity. SR 16832 resolves this by covalently inhibiting PPARγ at both the orthosteric and allosteric sites simultaneously. - Complete Inhibition: Eliminates residual MRL20-induced activation (EC50 values of 176-440 nM for single-site antagonists) to deliver a clean baseline for unambiguous mechanistic studies. - Structural Certainty: A high-resolution co-crystal structure (PDB: 6AUG, 2.73 Å) enables rational experimental design and structure-activity relationship interpretation, a critical advantage over structurally uncharacterized PPARγ modulators. - Reliable Supply: ≥98% purity confirmed by HPLC, with global shipping and dedicated procurement support.

Molecular Formula C17H12ClN3O4
Molecular Weight 357.7 g/mol
Cat. No. B610965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR 16832
SynonymsSR 16832;  SR-16832;  SR16832
Molecular FormulaC17H12ClN3O4
Molecular Weight357.7 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C17H12ClN3O4/c1-25-11-3-5-15-13(9-11)16(6-7-19-15)20-17(22)12-8-10(21(23)24)2-4-14(12)18/h2-9H,1H3,(H,19,20,22)
InChIKeyCVTZAGCRUDYUGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SR 16832: Dual-Site Covalent PPARγ Inhibitor


SR 16832 is a dual-site covalent inhibitor of peroxisome proliferator-activated receptor gamma (PPARγ) that acts at both orthosteric and allosteric sites in the ligand binding domain . Unlike traditional PPARγ antagonists, SR 16832 inhibits binding of endogenous ligands and transcriptional activity of PPARγ more effectively than orthosteric covalent antagonists GW 9662 and T 0070907 . The compound was identified through structure-guided optimization of the 2-chloro-5-nitrobenzamidyl scaffold, designed to expand into the allosteric site to achieve complete inhibition of PPARγ activation [1].

Dual-site covalent inhibitor: binds orthosteric and allosteric PPARγ sites
Complete PPARγ blockade for studies requiring full transcriptional inhibition
Distinguishes PPARγ-dependent vs. -independent pharmacological effects

SR 16832 vs. Orthosteric-Only PPARγ Antagonists


Standard orthosteric covalent PPARγ antagonists such as GW 9662 and T 0070907 modify Cys285 in the orthosteric ligand-binding pocket to block binding of other ligands to that site [1]. However, these widely used tools fail to inhibit ligand binding to an alternate allosteric site identified in the PPARγ ligand binding domain, allowing residual receptor activation through the allosteric pathway [2]. In cellular assays, GW 9662 and T 0070907 reduce but do not completely inhibit PPARγ activation by agonists such as MRL20 [3]. This incomplete blockade creates experimental ambiguity when interpreting PPARγ-dependent versus PPARγ-independent effects, making generic substitution of a single-site antagonist for SR 16832 scientifically inadequate for studies requiring full PPARγ inhibition.

Orthosteric-only antagonists GW 9662 and T 0070907 leave the allosteric site accessible, allowing residual PPARγ activation by endogenous or exogenous ligands.
In cellular assays, partial inhibition by single-site antagonists may not prevent MRL20- or rosiglitazone-driven coactivator recruitment, creating experimental ambiguity.
Substituting SR 16832 with orthosteric-only tools limits interpretation of PPARγ-dependent pathways and may fail to reduce basal activity from endogenous lipids.

SR 16832: Comparative Evidence


Allosteric PPARγ Blockade with MRL20

In a cell-based Gal4-PPARγ LBD luciferase reporter assay using HEK293T cells, SR 16832 completely abolished allosteric cellular activation of PPARγ by MRL20 (5 μM), showing little to no residual activation [1]. By contrast, the orthosteric antagonists GW 9662 and T 0070907 reduced the potency and efficacy of MRL20 but failed to fully inhibit cellular activation [2]. This functional difference demonstrates that SR 16832 provides complete receptor blockade unavailable from single-site antagonists.

Allosteric blockade (MRL20)
Head-to-head
SR 16832: complete inhibition (no detectable activation) GW 9662 / T 0070907: partial, EC50 176 ± 1 nM and 440 ± 1 nM
Reported complete vs. partial allosteric blockade distinguishes full PPARγ inhibition.
HEK293T Gal4-PPARγ LBD reporter; MRL20 5 μM
PPARγ antagonism Allosteric inhibition Nuclear receptor pharmacology

Rosiglitazone-Induced PPARγ Activation Blockade

In a TR-FRET coactivator recruitment assay measuring rosiglitazone binding to PPARγ LBD, SR 16832 completely prevented any detectable increase in TRAP220 recruitment signal, indicating no binding of rosiglitazone [1]. In contrast, GW 9662 and T 0070907 reduced but did not block the TR-FRET response [2]. In cellular reporter assays, SR 16832 blocked rosiglitazone-induced activation up to 100 μM, whereas GW 9662 only partially inhibited [3]. This indicates SR 16832 provides superior blockade of TZD-mediated PPARγ activation.

Rosiglitazone blockade
Head-to-head
SR 16832: no detectable TR-FRET response; blocks activation up to 100 μM GW 9662 / T 0070907: reduced but did not block
Complete inhibition of TZD-mediated coactivator recruitment supports full pathway blockade.
TR-FRET coactivator assay; HEK293T reporter
PPARγ antagonism Thiazolidinedione Ligand binding inhibition

DHA Binding Inhibition to PPARγ

In a TR-FRET assay measuring binding of the endogenous PPARγ ligand docosahexaenoic acid (DHA) to PPARγ, SR 16832 reduced DHA binding to PPARγ better than GW 9662 and T 0070907 [1]. This is particularly important because endogenous lipids present in cellular assays are known to activate PPARγ, and SR 16832 also lowered the basal activity of full-length PPARγ [2]. The superior inhibition of endogenous ligand binding ensures lower background activation in cellular experimental systems.

DHA binding inhibition
Head-to-head
SR 16832 reduced DHA binding more effectively than GW 9662 and T 0070907
Reported greater reduction of endogenous ligand binding may lower basal PPARγ activity.
TR-FRET assay with purified PPARγ LBD; qualitative comparison
PPARγ endogenous ligands Docosahexaenoic acid Nuclear receptor pharmacology

PPARγ LBD Co-Crystal Structure

The crystal structure of human PPARγ ligand binding domain in complex with SR 16832 has been solved at 2.73 Å resolution and deposited in the Protein Data Bank (PDB ID: 6aug) [1]. This structural data provides atomic-level validation of SR 16832's dual-site binding mode and enables rational experimental design. In contrast, many comparator compounds including SR1664 and SR2595 have limited publicly available structural data with PPARγ, though SR1664 has been characterized by molecular docking and biochemical binding studies . The availability of a high-resolution co-crystal structure provides procurement value for structure-guided experimental design.

Co-crystal structure
Reported
2.73 Å resolution, human PPARγ LBD complex (PDB: 6aug)
Atomic-resolution binding mode supports structure-guided experimental design.
Comparators SR1664, SR2595 lack equivalent structural data
PPARγ structural biology X-ray crystallography Drug-target interaction

Dual-Site Covalent PPARγ Binding

SR 16832 functions as a bitopic dual-site covalent inhibitor that binds to both the orthosteric pocket (via covalent modification of Cys285) and extends into the allosteric site of PPARγ [1]. Molecular modeling, protein NMR spectroscopy, and biochemical assays indicate that SR 16832 weakens allosteric ligand binding affinity and induces conformational changes not competent for cellular PPARγ activation [2]. This dual-site mechanism distinguishes SR 16832 from single-site orthosteric antagonists such as GW 9662 and T 0070907, which bind only the orthosteric pocket and leave the allosteric site accessible, as well as from non-covalent antagonists such as SR1664 (Ki=28.67 nM) and inverse agonists such as SR2595 (IC50=30 nM) .

Dual-site binding mechanism
Class-level
Bitopic covalent inhibitor: orthosteric Cys285 + allosteric extension
Unique mechanism reported to confer complete blockade; context-dependent interpretation.
Molecular modeling, NMR, biochemical assays
PPARγ covalent inhibitor Bitopic ligand Allosteric modulation

SR 16832: Optimized Applications


PPARγ-Independent TZD Effects

SR 16832 is the optimal choice when researchers require complete inhibition of both orthosteric and allosteric PPARγ activation. Unlike GW 9662 and T 0070907, which allow residual allosteric activation by MRL20 (EC50 values of 176 nM and 440 nM respectively), SR 16832 provides complete blockade with little to no detectable allosteric activation [1]. This is essential for studies aiming to distinguish PPARγ-dependent from PPARγ-independent pharmacological effects.

Preventing TZD-Mediated PPARγ Activation

For experiments involving rosiglitazone or other thiazolidinediones, SR 16832 provides superior inhibition compared to orthosteric-only antagonists. SR 16832 completely blocks rosiglitazone-induced coactivator recruitment in TR-FRET assays and prevents cellular activation at concentrations up to 100 μM, whereas GW 9662 only partially inhibits [1]. This makes SR 16832 the preferred tool for TZD co-treatment studies.

Minimizing Endogenous Ligand Interference

In cellular systems where endogenous lipids (such as DHA) contribute to basal PPARγ activation, SR 16832 reduces DHA binding more effectively than GW 9662 and T 0070907 and lowers basal activity of full-length PPARγ [1]. This results in cleaner experimental baselines and reduced confounding variables, improving assay reproducibility and sensitivity.

Structure-Guided PPARγ Research

SR 16832 is distinguished by the availability of a high-resolution co-crystal structure with human PPARγ LBD (PDB: 6aug, 2.73 Å) [1]. This structural information enables rational experimental design, molecular docking studies, and interpretation of structure-activity relationships. Researchers requiring atomic-level understanding of ligand-receptor interactions should select SR 16832 over structurally uncharacterized PPARγ modulators such as SR1664 or SR2595.

Application
Selection Property
Validation Focus
PPARγ pathway studies requiring full blockade
Dual-site covalent inhibitor
Confirm absence of residual allosteric activation by MRL20 or endogenous ligands
Rosiglitazone/TZD co-treatment research
Complete inhibition of TZD-induced coactivator recruitment
Verify full blockade in TR-FRET and cellular reporter assays
Endogenous lipid interference minimization
Reduced DHA binding vs. orthosteric antagonists
Assess lower basal activity in cellular PPARγ models
Structure-guided PPARγ research
High-resolution co-crystal structure (PDB: 6aug)
Use atomic model for rational mutagenesis or docking studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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